molecular formula C18H17F3N2O2 B2632909 3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one CAS No. 2380067-14-9

3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one

Cat. No. B2632909
CAS RN: 2380067-14-9
M. Wt: 350.341
InChI Key: ROXAVBVGWUNQLC-UHFFFAOYSA-N
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Description

3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research. TFP is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one involves its interaction with certain neurotransmitter receptors in the brain. Specifically, this compound binds to the α4β2 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. By binding to this receptor, this compound modulates its activity and can affect these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to enhance cognitive function and improve memory in animal models. It has also been found to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one in lab experiments is its selectivity for the α4β2 nicotinic acetylcholine receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one. One area of interest is in the development of new drugs that target the α4β2 nicotinic acetylcholine receptor for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different physiological processes. Finally, research is needed to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis of this compound include 2-(trifluoromethyl)pyridine-4-carboxylic acid, 3-aminopropan-1-ol, and phenyl magnesium bromide. The reaction involves the formation of an azetidine ring, which is then attached to the pyridine ring, resulting in the formation of this compound.

Scientific Research Applications

3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of neuroscience, where this compound is used as a tool to investigate the function of certain neurotransmitter receptors. It has also been used in the study of drug addiction and withdrawal, as well as in the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

3-phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)16-10-14(8-9-22-16)25-15-11-23(12-15)17(24)7-6-13-4-2-1-3-5-13/h1-5,8-10,15H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAVBVGWUNQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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